molecular formula C60H99N15O18S2 B10847856 cyclo(1,12)PenIYDTKGKNVLC-OH

cyclo(1,12)PenIYDTKGKNVLC-OH

Cat. No.: B10847856
M. Wt: 1382.7 g/mol
InChI Key: PADTZYYZHQSVHY-JPKRNNDPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cyclo(1,12)PenIYDTKGKNVLC-OH is a synthetic, cyclic peptide derived from the intercellular adhesion molecule-1 (ICAM-1, CD54) sequence . This reagent acts as a potent inhibitor of the leukocyte function-associated antigen-1 (LFA-1, CD11a/CD18) interaction with its native ligand, ICAM-1 . Its primary research value lies in studying homotypic T-cell adhesion, a critical process in immune response regulation. Studies show that this peptide inhibits this adhesion in vitro, and it is bound and internalized by T cells, such as Molt-3 cells, via cell surface receptors including LFA-1, suggesting a potential mechanism for its inhibitory activity . The conformational structure of the peptide is essential for its biological function. Research using NMR, circular dichroism, and molecular dynamics simulations indicates that the solution structure of this cyclic peptide features a major conformer with a trans-configuration at the Pen1-Pro2 peptide bond and possesses several potential beta-turns, including at Pro2-Arg3-Gly4-Gly5 and Val9-Thr10-Gly11-Cys12 . This defined structure shows similarity to the native ICAM-1 D1-domain in the region from Pro2 to Val7, which is likely critical for its binding selectivity to the LFA-1 receptor . As such, this compound is a valuable tool for elucidating the structural requirements of peptide-receptor interactions in immunology. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C60H99N15O18S2

Molecular Weight

1382.7 g/mol

IUPAC Name

(4S,7R,10S,13R,16S,22S,25R,28S,31R,34S)-37-amino-16,22-bis(4-aminobutyl)-13-(2-amino-2-oxoethyl)-34-[(2S)-butan-2-yl]-28-(carboxymethyl)-25-[(1R)-1-hydroxyethyl]-31-[(4-hydroxyphenyl)methyl]-38,38-dimethyl-7-(2-methylpropyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-10-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid

InChI

InChI=1S/C60H99N15O18S2/c1-10-31(6)46-56(89)71-38(24-33-17-19-34(77)20-18-33)52(85)69-40(26-44(80)81)54(87)75-47(32(7)76)57(90)67-35(15-11-13-21-61)49(82)65-27-43(79)66-36(16-12-14-22-62)50(83)68-39(25-42(63)78)53(86)73-45(30(4)5)55(88)70-37(23-29(2)3)51(84)72-41(59(92)93)28-94-95-60(8,9)48(64)58(91)74-46/h17-20,29-32,35-41,45-48,76-77H,10-16,21-28,61-62,64H2,1-9H3,(H2,63,78)(H,65,82)(H,66,79)(H,67,90)(H,68,83)(H,69,85)(H,70,88)(H,71,89)(H,72,84)(H,73,86)(H,74,91)(H,75,87)(H,80,81)(H,92,93)/t31-,32+,35-,36-,37+,38+,39+,40-,41+,45-,46-,47+,48?/m0/s1

InChI Key

PADTZYYZHQSVHY-JPKRNNDPSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](CSSC(C(C(=O)N1)N)(C)C)C(=O)O)CC(C)C)C(C)C)CC(=O)N)CCCCN)CCCCN)[C@@H](C)O)CC(=O)O)CC2=CC=C(C=C2)O

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSC(C(C(=O)N1)N)(C)C)C(=O)O)CC(C)C)C(C)C)CC(=O)N)CCCCN)CCCCN)C(C)O)CC(=O)O)CC2=CC=C(C=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Cyclic Peptides and Diketopiperazines

Structural Comparison

Cyclo(1,12)PenIYDTKGKNVLC-OH belongs to the broader class of cyclic peptides, differing from smaller diketopiperazines (DKPs) and other cyclic analogs in its length (12 residues) and cyclization method. Key structural distinctions include:

  • Cyclization Points: Unlike DKPs (e.g., cyclo(Gly-His) or cyclo(Pro-Thr)), which are 6-membered rings formed by two amino acids, this compound uses Pen residues for macrocyclization, likely enhancing stability against enzymatic degradation .

Physicochemical Properties

  • Solubility : this compound’s charged residues (e.g., Lys, Asp) likely enhance aqueous solubility compared to purely hydrophobic DKPs like cyclo(Pro-Phe) or cyclo(Ala-Leu) .
  • Metabolic Stability : The disulfide bridge and Pen residues may confer resistance to proteolysis, similar to cyclo(L-Leu-L-Arg), which retains activity in biological matrices .

Comparative Data Table

Compound Name Source/Origin Key Residues Bioactivity Reference
This compound Synthetic Pen, Lys, Asp, Val, Leu Potential drug delivery (inferred)
Cyclo(L-Leu-L-Arg) Streptomyces sp. TN17 Leu, Arg Antibacterial, antifungal
Cyclo(D-Pro-D-Phe) Aspergillus versicolor D-Pro, D-Phe Cytotoxic (K562 cells)
Cyclo(Pro-Tyr) Phytolacca polyandra Pro, Tyr First cyclic peptide in Phytolaccaceae
Cyclo(1,12)-Pen-PRGGSVLVTGC-OH Synthetic (cIBR) Pen, Arg, Gly, Ser, Val T cell-targeted nanoparticle delivery

Preparation Methods

Key Steps:

  • Resin Selection : Wang or Rink amide resin (loading: 0.2–0.6 mmol/g) for C-terminal carboxylate or amide, respectively.

  • Amino Acid Protection :

    • Penicillamine: Fmoc-Pen(Acm)-OH or Fmoc-Pen(Trt)-OH to protect thiols.

    • Cysteine: Fmoc-Cys(Trt)-OH or Fmoc-Cys(Acm)-OH.

    • Acidic residues (Asp, Glu): Side-chain tert-butyl esters.

    • Basic residues (Lys, Arg): Boc or Pbf groups.

  • Coupling Reagents : HATU/DIPEA or DIC/Oxyma for efficient activation, particularly for bulky residues like Pen.

  • Deprotection : 20% piperidine in DMF for Fmoc removal, with extended cycles (2 × 5 min) for Pen residues.

Challenges:

  • Steric Hindrance : Pen’s β,β-dimethyl group slows coupling; double coupling or elevated temperatures (50°C) improve yields.

Cyclization via Disulfide Bond Formation

Cyclization between Pen1 and Cys12 is achieved through oxidative disulfide bridging.

Methods:

Approach Conditions Yield Source
On-Resin Oxidation I₂ (0.1 M in DMF), 2 hr, RT60–70%
Solution-Phase Dilute peptide (0.1 mM) in NH₄HCO₃ (pH 8), air oxidation, 24 hr50–65%
Directed Oxidation Glutathione redox buffer (GSSG/GSH, 10:1), 48 hr70–80%

Optimization Strategies:

  • High Dilution : Peptide concentrations < 0.5 mM minimize intermolecular dimerization.

  • Acm Removal : Post-cyclization treatment with iodine (I₂ in MeOH/H₂O) deprotects Acm groups if used.

Purification and Characterization

Purification:

  • HPLC : Reverse-phase C18 column (5 µm, 250 × 4.6 mm), gradient: 10–40% acetonitrile/0.1% TFA over 30 min.

  • Yield : 15–25% after cyclization and purification.

Characterization:

  • Mass Spectrometry : ESI-MS or MALDI-TOF confirms molecular weight (calc. for C₆₀H₉₈N₁₈O₁₈S₂: 1482.7 Da).

  • Circular Dichroism : α-helical or β-sheet content analysis in aqueous buffer.

Comparative Analysis of Synthetic Routes

Parameter SPPS + On-Resin Cyclization SPPS + Solution Cyclization
Cyclization Efficiency 70%65%
Purity Post-HPLC >95%>90%
Time 5–7 days6–8 days
Cost High (resin reuse limited)Moderate

Challenges and Mitigation

  • Disulfide Scrambling : Use orthogonal protection (Acm/Trt) and avoid basic conditions.

  • Low Solubility : Incorporate solubilizing tags (e.g., Arg, Lys) or use DMSO/tert-butanol mixtures.

  • Byproducts : Gel filtration or ion-exchange chromatography removes truncated sequences.

Case Studies from Analogous Systems

  • Patent WO2017165676A1 : Cyclic decapeptide synthesis via SPPS (Fmoc-Pen(Acm)-OH) and oxidative cyclization with H₂O₂, yielding 78% purity.

  • Liquid-Phase Synthesis : Nanofiltration-assisted cyclization reduces reagent waste, achieving 65% yield for similar peptides .

Q & A

Q. How can researchers optimize this compound for in vivo studies?

  • Answer : Evaluate pharmacokinetics (PK) via:
  • ADME profiling : Assess absorption (Caco-2 permeability), distribution (plasma protein binding), metabolism (microsomal stability), and excretion.
  • Formulation : Test solubility enhancers (e.g., PEGylation) or delivery systems (e.g., liposomes) .

Methodological Best Practices

  • Data Reporting : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw data (e.g., LC-MS files) in repositories like MetaboLights .
  • Ethical Compliance : Document animal/cell line protocols per ARRIVE or CONSORT guidelines .
  • Visualization : Use color-coded figures for clarity but avoid overcrowding (e.g., limit chemical structures in graphics) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.